methyl 3-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-4-methylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules like this typically involves multi-step reactions, starting from simpler precursors. While the specific synthesis route for this compound is not detailed, analogous compounds often require steps like nitration, reduction, cyclization, and esterification. For instance, the synthesis of related heterocyclic compounds involves initial ring formation followed by functional group transformations to introduce elements like methoxy and chloro groups (Shestopalov & Naumov, 2003).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their chemical reactivity and physical properties. Techniques like X-ray crystallography can provide definitive information on molecular geometry, bond lengths, and angles, which are essential for predicting reactivity patterns. The presence of aromatic systems, heteroatoms, and substituents like methoxy and chloro groups significantly influence the electronic distribution within the molecule, affecting its chemical behavior (Kumarasinghe et al., 2009).
Scientific Research Applications
Optical Investigations and Solar Energy Applications
Methyl 3-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-4-methylbenzoate exhibits potential in solar energy applications. A study by Alamro et al. (2021) on liquid crystalline materials, including derivatives of methyl benzoate, showed that these materials have suitable band energy gaps for solar energy applications. Specifically, they demonstrated optical band gaps in the UV and visible light range, making them suitable for harnessing solar energy (Alamro et al., 2021).
Synthesis and Structural Characterization in Chemistry
The compound has been a focus in the synthesis and structural characterization in chemical research. For instance, Chan et al. (1977) discussed the synthesis and X-ray structure of a closely related compound, methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, highlighting the detailed molecular structure and proposed reaction mechanisms (Chan et al., 1977).
Antimicrobial Activities
In the realm of antimicrobial research, Bektaş et al. (2010) synthesized novel derivatives, including triazole derivatives, to evaluate their antimicrobial activities. These studies contribute to the understanding of the antimicrobial potential of methyl benzoate derivatives (Bektaş et al., 2010).
Photophysical Properties and Biological Activity
Research by Zaltariov et al. (2015) on silicon-containing bis-azomethines, including derivatives of methyl benzoate, focused on their photophysical properties and potential biological activity. These studies shed light on the UV light absorbing and fluorescent characteristics of these compounds, suggesting applications in fields like photodynamic therapy (Zaltariov et al., 2015).
Molecular and Electronic Analysis in Organic Chemistry
Further research in organic chemistry involves the molecular and electronic analysis of related compounds. Beytur et al. (2021) conducted a study on heterocyclic derivatives, analyzing their electronic, nonlinear optical properties, and spectroscopic properties. This research contributes to the understanding of the electronic properties of such compounds (Beytur et al., 2021).
properties
IUPAC Name |
methyl 3-[(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)amino]-4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S/c1-10-4-5-11(19(23)25-3)8-14(10)21-18(22)17-16(20)13-7-6-12(24-2)9-15(13)26-17/h4-9H,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCQGFBZHBTTRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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